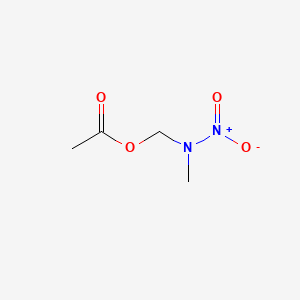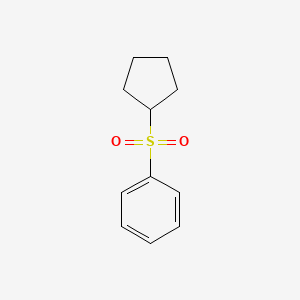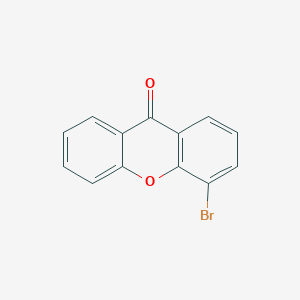
4-Bromo-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-9H-xanthen-9-one is a brominated derivative of xanthen-9-one, a compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-Bromo-9H-xanthen-9-one can be achieved through several methods. One common approach involves the bromination of xanthen-9-one using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs in an organic solvent such as chloroform or dichloromethane under reflux conditions . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Bromo-9H-xanthen-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-9H-xanthen-9-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Biological Studies: The compound is used in studies to investigate its effects on various biological targets, including enzymes and receptors.
Material Science: It is employed in the development of organic materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-9H-xanthen-9-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity . The bromine atom can enhance the compound’s binding affinity and selectivity for these targets . The exact pathways involved vary based on the biological system being studied .
Comparison with Similar Compounds
4-Bromo-9H-xanthen-9-one can be compared with other brominated xanthones and related compounds:
4-Chloro-xanthen-9-one: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Xanthen-9-one: The parent compound without any halogen substitution, exhibiting different chemical properties and applications.
4-Fluoro-xanthen-9-one: Contains a fluorine atom, which can significantly alter its electronic properties compared to the brominated derivative.
Properties
Molecular Formula |
C13H7BrO2 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
4-bromoxanthen-9-one |
InChI |
InChI=1S/C13H7BrO2/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)16-13(9)10/h1-7H |
InChI Key |
UBPSDNHQRRCBTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=CC=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
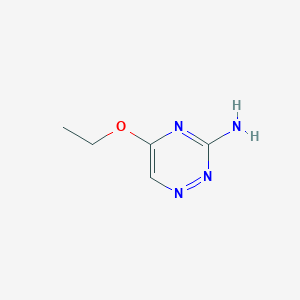
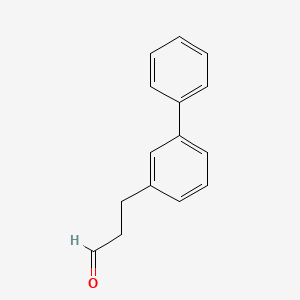
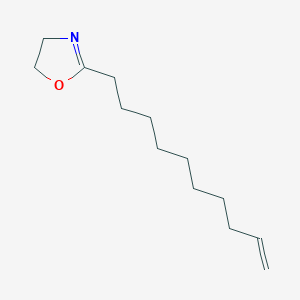
![Propanoic acid, 2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-](/img/structure/B8499035.png)
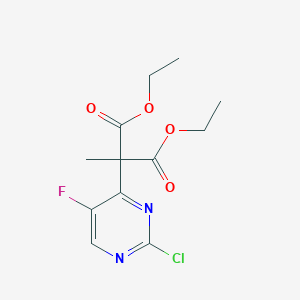
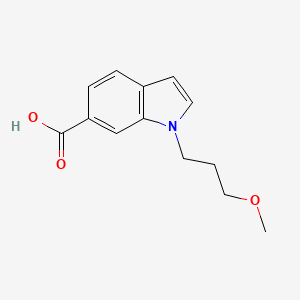
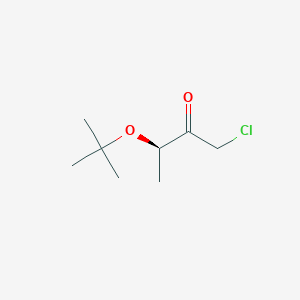
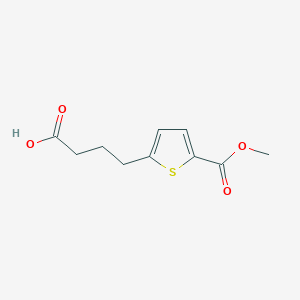
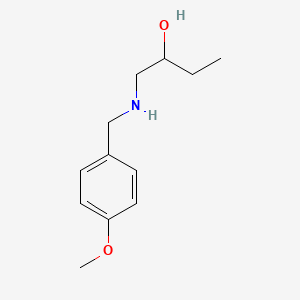
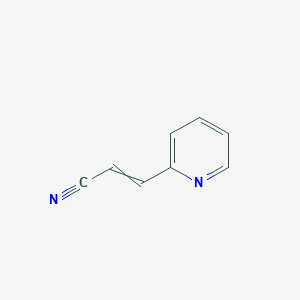
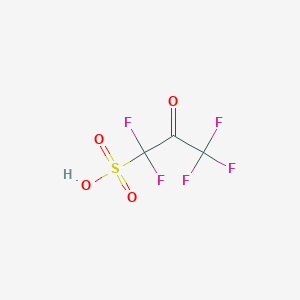
![[4,4-Difluoro-1-(6-fluoro-pyridin-3-yl)-cyclohexyl]-methylamine](/img/structure/B8499098.png)
